Ergocornine

Beschreibung

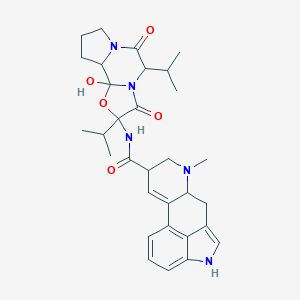

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGDMFEEDNVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971841 | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-36-3 | |

| Record name | Ergocornine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Ergocornine

Fungal Bioproduction and Associated Organisms

The production of ergocornine is predominantly associated with fungi belonging to the phylum Ascomycota. rsc.orgnih.gov These fungi synthesize a diverse array of ergot alkaloids, with the profile of compounds varying between different genera and even species.

The principal producers of this compound are fungi of the genus Claviceps, with Claviceps purpurea being the most well-known and extensively studied species. biosynth.comnih.govnih.gov This fungus infects the developing grains of rye and other cereals, forming hardened fungal structures called sclerotia (or ergots) where this compound and other ergot alkaloids accumulate. nih.govmdpi.com The production of specific ergopeptines, such as this compound, can vary between different strains of C. purpurea. mdpi.com

| Fungal Producer | Primary Ergot Alkaloid(s) |

| Claviceps purpurea | This compound, Ergotamine, Ergocristine (B1195469), Ergocryptine |

While Claviceps species are the primary sources of this compound, other fungal genera are also known to produce ergot alkaloids. rsc.orgnih.gov Fungi of the genus Epichloë are endophytic symbionts of grasses and are known to produce a range of ergot alkaloids, although this compound is not a major metabolite in most studied species. nih.govresearchgate.netgrasslanz.com Genera such as Aspergillus and Penicillium have also been identified as producers of various ergot alkaloids. rsc.orgresearchgate.netresearchgate.netnih.gov However, the biosynthesis of the more complex ergopeptines like this compound is less commonly attributed to these genera compared to Claviceps. rsc.org

| Fungal Genus | General Ergot Alkaloid Production |

| Epichloë | Primarily ergovaline (B115165) and other simpler ergot alkaloids |

| Aspergillus | Produces a variety of ergot alkaloids |

| Penicillium | Produces a variety of ergot alkaloids |

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound follows a complex pathway that begins with the construction of the ergoline (B1233604) ring system, which is common to all ergot alkaloids, followed by the attachment and modification of a specific tripeptide side chain. rsc.orgsemanticscholar.org

The initial and rate-limiting step in the biosynthesis of all ergot alkaloids, including this compound, is the prenylation of the amino acid L-tryptophan. rsc.orgnih.gov This reaction involves the condensation of L-tryptophan with dimethylallyl diphosphate (DMAPP), a product of the mevalonate pathway. rsc.org This crucial step establishes the foundational tetracyclic ergoline ring structure. rsc.org

Several key enzymes catalyze the intricate steps of the this compound biosynthetic pathway. The initial condensation of L-tryptophan and DMAPP is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS). rsc.orgnih.gov Following this, the intermediate undergoes N-methylation, a reaction catalyzed by the N-methyltransferase EasF. nih.govresearchgate.net

The subsequent assembly of the tripeptide side chain and its attachment to the ergoline precursor, D-lysergic acid, is orchestrated by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govnih.govscispace.com In Claviceps purpurea, two interacting NRPSs, LpsB and LpsA, are central to this process. nih.govmdpi.com LpsB is responsible for activating D-lysergic acid, which then serves as a substrate for the trimodular NRPS, LpsA. nih.govmdpi.com The different modules of LpsA are responsible for the specific recognition and incorporation of the constituent amino acids of the tripeptide chain. nih.govresearchgate.net Another NRPS, LpsC, is involved in the synthesis of simpler lysergic acid amides. nih.govmdpi.com

| Enzyme | Function in this compound Biosynthesis |

| Dimethylallyltryptophan Synthase (DMATS) | Catalyzes the initial condensation of L-tryptophan and DMAPP. |

| EasF (N-methyltransferase) | Catalyzes the N-methylation of dimethylallyltryptophan. |

| LpsB (Nonribosomal Peptide Synthetase) | Activates D-lysergic acid. |

| LpsA (Nonribosomal Peptide Synthetase) | A trimodular NRPS that incorporates the specific amino acids of the peptide moiety. |

The defining feature of ergopeptines like this compound is their cyclic tripeptide side chain. researchgate.net The specific amino acid composition of this tripeptide is determined by the substrate specificity of the adenylation domains within the modules of the LpsA nonribosomal peptide synthetase. nih.govresearchgate.net While the general mechanism of tripeptide assembly is understood, the precise amino acid precursors for this compound are Valine, Valine, and Proline. The provided outline mentions Valine, Proline, and Isoleucine, which corresponds to the ergopeptine ergocryptine. nih.gov The LpsA enzyme in this compound-producing strains of Claviceps purpurea specifically selects for two molecules of valine and one molecule of proline to construct the tripeptide moiety that is subsequently attached to the D-lysergic acid core.

Genetic Regulation of this compound Production

The production of this compound, a complex ergopeptine, is a finely tuned process governed by a specific set of genes organized within a biosynthetic gene cluster (BGC). The presence, sequence, and expression levels of these genes are the primary determinants of whether a fungal strain can synthesize this particular alkaloid.

Identification and Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of ergot alkaloids, including this compound, are co-located in what is known as the ergot alkaloid synthesis (EAS) gene cluster. nih.govrsc.orgresearchgate.net These clusters have been identified in several species of fungi belonging to the phylum Ascomycota, most notably in the genera Claviceps, Aspergillus, and Epichloë. uky.edunih.govuky.edunih.gov The identification of these clusters was achieved through a combination of genome mining, gene cloning, and comparative genomics. rsc.orgnih.gov

The core of the EAS cluster contains genes that encode the enzymes for the initial steps common to all ergot alkaloids: the synthesis of the tetracyclic ergoline ring system from the precursors L-tryptophan and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Key enzymes in this initial phase include 4-dimethylallyltryptophan synthase (DMATS). mdpi.com

For the synthesis of complex ergopeptines like this compound, the cluster contains additional critical genes, most notably those encoding non-ribosomal peptide synthetases (NRPS). In Claviceps purpurea, the fungus most associated with ergot alkaloid production, the EAS cluster includes genes designated as lpsA. nih.gov There are typically two or more lpsA homologs within the cluster, and their protein products are large, multi-domain enzymes responsible for assembling the tripeptide side chain that characterizes ergopeptines. nih.govresearchgate.net

The characterization of these gene clusters has revealed that the specific ergopeptine produced by a fungal strain is directly linked to the genetic sequence and domain organization of its lpsA genes. nih.gov These NRPS enzymes contain specific modules, including adenylation (A-domains), that are responsible for recognizing and activating the specific amino acids that will be incorporated into the peptide chain. For this compound, the tripeptide side chain is composed of valine-valine-proline. Therefore, the lpsA gene product responsible for this compound synthesis possesses A-domains that specifically select these amino acids.

Table 1: Key Genes in the Ergot Alkaloid Synthesis (EAS) Cluster Involved in Ergopeptine Biosynthesis This table is interactive. You can sort the data by clicking on the column headers.

| Gene | Encoded Enzyme | Function in Biosynthesis |

|---|---|---|

| dmaW | 4-dimethylallyltryptophan synthase (DMATS) | Catalyzes the first committed step: the prenylation of L-tryptophan. nih.govmdpi.com |

| cloA | Clavine oxidase | Involved in the conversion of clavine intermediates to D-lysergic acid. mdpi.com |

Genomic Influence on Ergot Alkaloid Diversity

The vast structural diversity observed in ergot alkaloids is a direct reflection of the genetic variability within the EAS gene clusters. nih.govuky.edunih.govuky.edu Comparative genomics and phylogenomic analyses have identified three primary evolutionary mechanisms that drive this diversity: gene gains and losses, gene sequence changes leading to altered enzyme function (neofunctionalization), and variations in gene expression. nih.govuky.edunih.govuky.eduresearchgate.net

The production of specific ergopeptines, such as this compound versus ergotamine, is a clear example of genomic influence. Studies on different strains of Claviceps purpurea have shown that they can be separated into distinct classes based on their ergot alkaloid profiles. nih.govresearchgate.net For instance, some strains predominantly produce this compound and ergocryptine, while others specialize in producing ergotamine and ergocristine. nih.gov

This chemical diversity is directly traceable to sequence variations within the lpsA genes. nih.govresearchgate.net Specifically, the second adenylation domain (A-domain) of the LpsA enzymes determines whether leucine or phenylalanine is incorporated at the second position of the tripeptide chain. nih.gov Strains producing this compound possess an lpsA gene variant whose A-domain recognizes and activates valine for the first two positions. In contrast, strains producing ergotamine have an LpsA enzyme that incorporates phenylalanine. nih.gov

Therefore, the specific alkaloid profile of a fungus is determined by the presence or absence of certain pathway genes and, crucially, by the specific enzyme isoforms encoded by alleles of genes like lpsA. nih.gov Increased rates of mutation and the presence of repetitive DNA elements have been observed around the lpsA genes, suggesting this region is a hotspot for genetic evolution, contributing to the accelerated diversification of ergopeptides. nih.govresearchgate.net This ongoing adaptation allows fungal populations to generate a wide array of ergot alkaloids, likely as a response to diverse ecological pressures. uky.edunih.govuky.eduresearchgate.net

Table 2: Genomic Basis for Ergopeptine Variation in Claviceps purpurea This table is interactive. You can sort the data by clicking on the column headers.

| Ergopeptine Class | Predominant Alkaloids | Genomic Feature | Amino Acid Incorporated |

|---|---|---|---|

| Class 1 | This compound, Ergocryptine | Specific lpsA gene variant | Valine, Leucine/Isoleucine |

Molecular Mechanisms and Receptor Interactions of Ergocornine

General Principles of Ergot Alkaloid Receptor Engagement

The pharmacological actions of ergot alkaloids are rooted in their structural similarity to endogenous neurotransmitters. mdpi.comneurology.org The core of these molecules is the tetracyclic ergoline (B1233604) ring system, which mimics the structure of dopamine (B1211576), serotonin (B10506) (5-hydroxytryptamine or 5-HT), and norepinephrine (B1679862) (noradrenaline). mdpi.comneurology.orgnih.gov This structural resemblance enables ergot alkaloids to bind to dopaminergic, serotonergic, and adrenergic receptors. mdpi.comnih.govuobaghdad.edu.iq

Ergot alkaloids possess a broad receptor binding profile, showing affinity for several major classes of neurotransmitter receptors. nih.govihs-headache.org Their interaction is not uniform; the specific affinity for each receptor type and subtype varies significantly from one alkaloid to another. doctorlib.org This promiscuous binding behavior explains the wide array of effects produced by this class of compounds. nih.gov The nature of the substituent groups on the ergoline nucleus is a key determinant of the receptor binding selectivity and potency. frontiersin.org For instance, peptide alkaloids (ergopeptines) like ergocornine often exhibit different receptor interaction profiles compared to the simpler lysergic acid amide derivatives. mdpi.com

The interaction with these G-protein coupled receptors can trigger or block intracellular signaling pathways, influencing a multitude of physiological processes. neurology.org The primary targets include D1 and D2-like dopamine receptors, various 5-HT receptor subtypes (such as 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2B), and α- and β-adrenergic receptors. nih.govdrugbank.comdrugbank.com

The interaction of ergot alkaloids with neurotransmitter receptors is not limited to simple activation. Depending on the specific compound, the receptor subtype, and the tissue environment, an ergot alkaloid can act as a full agonist, a partial agonist, or a competitive antagonist. uobaghdad.edu.iqdoctorlib.org

Agonism: An agonist binds to a receptor and activates it, producing a biological response similar to that of the endogenous ligand. Many ergot alkaloids exhibit agonist activity at dopamine D2 receptors and certain serotonin receptors. uobaghdad.edu.iqihs-headache.org

Antagonism: An antagonist binds to a receptor but does not activate it. Instead, it blocks the receptor, preventing the endogenous neurotransmitter or other agonists from binding and eliciting a response. Some ergot alkaloids can act as antagonists at α-adrenergic and certain serotonin receptors. doctorlib.orgdrugbank.com

Partial Agonism: A partial agonist binds to and activates a receptor, but with a lower efficacy than a full agonist. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, as it competes for the same receptor binding sites. This dual action is a characteristic feature of many ergot alkaloids. uobaghdad.edu.iqdoctorlib.org

This complex pharmacology, where a single compound can be an agonist at one receptor and an antagonist at another, underlies the diverse and sometimes opposing effects of ergot alkaloids. doctorlib.orgnih.gov For example, a compound might simultaneously exhibit dopaminergic agonist effects and serotonergic antagonist effects. drugbank.com

Specific Receptor Activity of this compound

This compound's pharmacological profile is defined by its specific interactions with dopamine and serotonin receptors. While it shares the broad receptor engagement characteristic of ergot alkaloids, its activity is more pronounced at certain receptor subtypes.

This compound is recognized as a dopamine receptor agonist. wikipedia.org Research has provided evidence for prolonged dopamine receptor stimulation by this compound. wikipedia.org However, its activity in stimulating the release of dopamine from nerve endings appears to be limited. One study using rat striatal synaptosomes found that while other ergot alkaloids like ergocryptine and ergocristine (B1195469) induced a significant release of dopamine, this compound was devoid of this particular activity. nih.gov This suggests that this compound's primary dopaminergic effect is mediated through direct receptor binding and activation rather than by increasing the concentration of dopamine in the synapse. nih.gov Its agonistic activity is particularly noted at the D2 family of dopamine receptors. ihs-headache.orgdrugbank.com

This compound's influence extends to the serotonin receptor system. Like other ergopeptines, it interacts with multiple serotonin receptor subtypes. nih.gov The interaction with 5-HT receptors is complex, with the potential for both agonistic and antagonistic actions depending on the specific receptor subtype. doctorlib.org For example, many ergot derivatives are known to be potent agonists at 5-HT2A receptors. neurology.org Interaction with 5-HT2B receptors has also been noted for this class of compounds. scbt.com A study using in silico molecular docking calculated a favorable binding energy for a related ergot alkaloid, ergocristinine, at the 5-HT2A receptor, suggesting a strong interaction. researchgate.netresearchgate.net Given the structural similarity, this points to a significant modulatory role for this compound within the serotonin system.

Table 1: Summary of this compound's Receptor Interactions This table provides a qualitative summary of this compound's activity at various neurotransmitter receptors based on available research.

| Receptor Family | Receptor Subtype | Primary Action |

|---|---|---|

| Dopaminergic | D2-like Receptors | Agonist ihs-headache.orgdrugbank.comwikipedia.org |

| Serotonergic | 5-HT Receptors | Modulator (Agonist/Antagonist) doctorlib.orgnih.gov |

| Adrenergic | α-Adrenergic Receptors | Modulator (Agonist/Antagonist) doctorlib.orgnih.gov |

The potential for ergot alkaloids to interact with hormone receptors has been a subject of investigation. One source suggests that this compound acts as an agonist at estrogen receptors. biosynth.com However, another study focusing on enhanced regression of chemically-induced mammary cancers in rats by combining this compound with other treatments did not find a direct link to estrogen receptor binding. acpjournals.org The broader consensus and bulk of pharmacological research on this compound and related alkaloids focus on their potent effects on neurotransmitter systems, with less evidence supporting a strong or clinically significant direct affinity for estrogen receptors. nih.govihs-headache.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ergocristine |

| Ergocryptine |

| Ergonovine |

| Ergotamine |

| Ergovaline (B115165) |

| Estradiol |

| Lysergic Acid |

| Nafoxidine |

| Norepinephrine (Noradrenaline) |

| Phentolamine |

Inhibition of Prolactin Release via Anterior Pituitary Action

This compound exerts a potent inhibitory effect on prolactin secretion, a mechanism primarily localized to the anterior pituitary gland. sci-hub.seresearchgate.net Research indicates that this compound acts directly on the lactotropes, the pituitary cells responsible for producing prolactin. researchgate.net This direct action is mediated through its function as a dopamine D2 receptor agonist. researchpromo.commdpi.com The binding of this compound to these D2 receptors mimics the natural action of dopamine, which is the principal physiological inhibitor of prolactin release. researchpromo.commdpi.com

Biophysical and Molecular Basis of this compound Action

Structural Homology to Endogenous Neurotransmitters

The diverse pharmacological profile of this compound is rooted in its molecular structure. Like all ergot alkaloids, it is characterized by a tetracyclic ergoline ring system. researchpromo.commdpi.com This core structure bears a significant resemblance to the chemical architecture of several major endogenous neurotransmitters, including the biogenic amines dopamine, serotonin (5-hydroxytryptamine), and norepinephrine (noradrenaline). researchpromo.commdpi.comresearchgate.net This structural mimicry allows this compound to bind to and interact with the corresponding neurotransmitter receptors. mdpi.comresearchgate.net

Table 1: Structural Comparison This table provides a simplified comparison of the core structures.

| Compound | Core Structure | Key Functional Groups Mimicked |

|---|---|---|

| This compound | Tetracyclic Ergoline Ring | Indoleamine-like (similar to Serotonin), Catecholamine-like (similar to Dopamine, Norepinephrine) |

| Dopamine | Catecholamine | Phenyl ring with two hydroxyl groups, ethylamine (B1201723) side chain |

| Serotonin | Indoleamine | Indole (B1671886) ring, ethylamine side chain |

| Norepinephrine | Catecholamine | Phenyl ring with two hydroxyl groups, ethanolamine (B43304) side chain |

Central and Peripheral Receptor Modulation

Due to its structural similarity to multiple neurotransmitters, this compound exhibits a complex pattern of receptor interaction, modulating receptor systems in both the central and peripheral nervous systems. jaypeedigital.comdrugbank.com It does not act uniformly as a simple agonist or antagonist but can display a mixed profile of agonist, partial agonist, and antagonist activities depending on the specific receptor subtype and the tissue . mdpi.comjaypeedigital.com

This compound and its derivatives interact with a range of receptor families, including dopaminergic, serotonergic, and α-adrenergic receptors. jaypeedigital.comdrugbank.com For instance, in some vascular systems, this compound has been observed to act as a partial agonist, producing a submaximal response compared to other ergot alkaloids. mdpi.com Its ability to cross the blood-brain barrier is a key determinant of its effects on central versus peripheral receptors. jaypeedigital.com Peripherally, its actions on adrenergic and serotonergic receptors contribute to effects on blood vessels, while centrally, its interaction with dopamine and serotonin receptors influences neuroendocrine and neuronal pathways. drugbank.comebi.ac.uk

Table 2: this compound Receptor Interaction Profile This table summarizes the general receptor interactions of this compound and related ergot alkaloids. The specific action (agonist, antagonist) can be tissue-dependent.

| Receptor Family | Receptor Subtypes Involved | General Action Profile |

|---|---|---|

| Dopaminergic | D2-like receptors researchpromo.commdpi.com | Primarily agonistic, leading to inhibition of prolactin release. researchpromo.com |

| Serotonergic | 5-HT receptor subtypes jaypeedigital.comdrugbank.com | Agonist, partial agonist, or antagonist. jaypeedigital.com |

| Adrenergic | α-adrenergic receptors jaypeedigital.comdrugbank.com | Agonist, partial agonist, or antagonist. jaypeedigital.com |

Influence on Neurotransmitter Release Mechanisms

While some ergot alkaloids can directly stimulate the release of neurotransmitters, studies indicate that this compound's primary influence is modulatory rather than stimulatory. mdpi.comnih.gov Research using rat striatal synaptosomes demonstrated that while compounds like ergocryptine and ergocristine stimulated dopamine release, this compound was found to be devoid of this activity. nih.gov

Therefore, this compound's impact on neurotransmitter release is likely an indirect consequence of its activity at presynaptic autoreceptors. These receptors are part of a negative feedback loop that regulates the amount of neurotransmitter released into the synapse. By acting as an agonist at presynaptic D2 autoreceptors, for example, this compound can inhibit the further release of dopamine. nih.gov Similarly, its interaction with presynaptic adrenergic and serotonergic autoreceptors can modulate the release of norepinephrine and serotonin, respectively. drugbank.comcas.cz For instance, the related compound dihydrothis compound (B1204045) has been shown to have an inhibitory effect on noradrenaline overflow that is induced by stimulation, which is consistent with a modulatory role at the presynaptic terminal. drugbank.com

Synthetic and Semisynthetic Derivatization of Ergocornine

Methodologies for Chemical Synthesis and Analog Generation

The creation of ergocornine analogs involves intricate chemical strategies, often starting from naturally occurring ergot alkaloid precursors. These methods are designed to introduce specific structural changes to the ergoline (B1233604) skeleton, thereby modulating the compound's interaction with biological targets.

Chemical Synthesis Routes from Ergot Alkaloid Precursors

The synthesis of this compound and its derivatives is deeply rooted in the chemistry of ergot alkaloids. A primary and crucial precursor for many of these syntheses is D-lysergic acid. mdpi.com This tetracyclic ergoline is the common structural backbone for a vast number of ergot alkaloids and serves as a versatile starting material. mdpi.com The initial isolation of ergotoxine (B1231518), a mixture containing this compound, ergocristine (B1195469), and ergocryptine, laid the groundwork for understanding the chemical nature of these compounds. mdpi.com Hydrolysis of these peptide alkaloids yields D-lysergic acid, which can then be utilized in various synthetic pathways. taylorandfrancis.com

The total synthesis of ergot alkaloids like (+)-lysergic acid has been a significant achievement in organic chemistry, providing a renewable source of the core ergoline structure independent of fungal fermentation. researchgate.netpublish.csiro.au These synthetic routes often involve complex, multi-step sequences to construct the four-ring system. Once obtained, lysergic acid can be coupled with different amino acid or peptide fragments to generate a variety of ergopeptines, including this compound. researchgate.netnih.gov The biosynthesis of ergopeptines involves the activation of lysergic acid and its subsequent condensation with specific amino acids, a process that medicinal chemists have mimicked in the laboratory to create novel analogs. researchgate.netnih.gov

Strategies for Structural Modifications

The structural modification of this compound and other ergoline derivatives is a key strategy for developing new therapeutic agents. jst.go.jp These modifications can be broadly categorized based on the targeted region of the molecule:

Modification of the Ergoline Nucleus: Changes to the core tetracyclic structure can have profound effects on activity. For instance, bromination at the 2-position of the indole (B1671886) ring or hydrogenation of the 9,10-double bond can significantly alter the pharmacological profile. nih.gov

Modification at the C-8 Position: The substituent at the C-8 position is a critical determinant of the biological activity of ergoline derivatives. Replacing the peptide moiety of this compound with other functional groups is a common strategy. jst.go.jp

Modification at the N-6 Position: The methyl group at the N-6 position can be replaced or removed (N-demethylation) to generate new analogs. taylorandfrancis.com Quaternization at this position has been shown to dramatically reduce affinity for certain receptors. nih.gov

These structural modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with desired pharmacological properties. ontosight.ai

Creation and Characterization of this compound Derivatives

The application of the aforementioned synthetic strategies has led to the creation of several important classes of this compound derivatives, including hydrogenated analogs and isomeric forms.

Hydrogenated Analogs (e.g., Dihydrothis compound)

One of the most significant modifications of this compound is the hydrogenation of the double bond at the 9,10-position of the ergoline ring system, which results in the formation of dihydrothis compound (B1204045). nih.gov This semisynthetic derivative is a component of ergoloid mesylates (also known as co-dergocrine mesylate), a mixture that also includes dihydroergocristine (B93913) and dihydroergocryptine. mdpi.comebi.ac.uk

The process involves the catalytic hydrogenation of the isolated ergot alkaloids. nih.gov Dihydrothis compound retains the core ergoline structure but has a different three-dimensional conformation due to the saturation of the D-ring. This structural change leads to a modified pharmacological profile. The biotransformation of dihydrothis compound involves oxidation and cleavage of the proline residue in the peptide portion, as well as the splitting of the amide bond to yield dihydrolysergic acid amide. drugbank.com

| Property | Description | Reference |

|---|---|---|

| Chemical Name | Dihydrothis compound | nih.gov |

| Synonym | Component of Ergoloid Mesylates | mdpi.comebi.ac.uk |

| Synthetic Route | Catalytic hydrogenation of this compound | nih.gov |

| Structural Change | Saturation of the 9,10-double bond in the ergoline ring | nih.gov |

| Metabolism | Oxidation and cleavage of the peptide side chain | drugbank.com |

Epimerization and Formation of Isomeric Forms (e.g., Ergocorninine)

Ergot alkaloids like this compound that possess a double bond at the 9,10-position can undergo epimerization at the C-8 position. mdpi.com This process leads to the formation of a stereoisomer, in this case, ergocorninine (B1246796). The "ine" suffix denotes the C-8 R-isomer, which is typically the more biologically active form, while the "inine" suffix indicates the C-8 S-isomer. nih.gov

This epimerization can be influenced by various factors, including pH, solvents, and temperature. mdpi.comoregonstate.edu For example, storage in acidic or alkaline solutions can promote the conversion between the two forms. mdpi.comacs.org The interconversion is thought to occur through a keto-enol tautomerism mechanism involving the amide bond. nih.gov Quantum chemical calculations have suggested that for the this compound/ergocorninine pair, the S-epimer (ergocorninine) may be slightly more stable at equilibrium in certain conditions. researchgate.net The two epimers can be separated and quantified using chromatographic techniques such as HPLC. oregonstate.edu

| Factor | Effect on this compound | Reference |

|---|---|---|

| Isomeric Form | Ergocorninine (C-8 S-isomer) | nih.gov |

| Driving Forces | pH, solvents, temperature | mdpi.comoregonstate.edu |

| Mechanism | Keto-enol tautomerism | nih.gov |

| Equilibrium | The S-epimer may be slightly favored under certain conditions. | researchgate.net |

Structure-Activity Relationship Studies for Ergoline Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ergoline derivatives influences their biological activity. These studies systematically evaluate the effects of different structural modifications on the affinity and efficacy of the compounds at various receptors, primarily dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.govontosight.ai

Key findings from SAR studies on ergoline derivatives include:

The Ergoline Nucleus: The integrity and specific stereochemistry of the tetracyclic ergoline scaffold are generally essential for activity. researchgate.net

Substitution at C-2: Introducing a substituent like bromine at the 2-position can shift a compound's activity from agonistic to antagonistic at certain receptors. nih.gov

Saturation of the D-ring: Hydrogenation of the 9,10-double bond, as seen in dihydrothis compound, can alter the potency and selectivity of the compound. nih.gov

The C-8 Substituent: The nature of the substituent at the C-8 position is a major determinant of the pharmacological profile. Modifications in this region have led to compounds with a wide range of activities. jst.go.jp

N-6 Alkylation: The N-6 methyl group is important for receptor interaction. Quaternization at this position often leads to a significant loss of affinity. nih.gov

These SAR studies provide a rational basis for the design of new ergoline derivatives with optimized pharmacological properties for potential therapeutic applications. ontosight.ai

Analytical Methodologies for Ergocornine Research

Sample Preparation and Extraction Protocols

The initial and most critical stage in the analysis of ergocornine involves the meticulous preparation and extraction of the analyte from the sample matrix. The choice of method significantly impacts the accuracy and reliability of the final results.

Dispersive Solid-Phase Extraction Techniques

Dispersive solid-phase extraction (d-SPE) has emerged as a rapid and effective clean-up technique in this compound analysis. nih.govnih.gov This method, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, involves the addition of a sorbent directly to the sample extract. nih.govfood.gov.uknih.gov

For the analysis of this compound and other ergot alkaloids, primary secondary amine (PSA) is a commonly used sorbent in d-SPE. nih.govfood.gov.ukresearchgate.net PSA, a weak anion exchanger, effectively removes matrix co-extractives like fatty acids and sugars that can interfere with the analysis. food.gov.uk Another d-SPE approach for oat-based products utilizes a mixture of C18 and Z-Sep+ as sorbents for clean-up after extraction with an acetonitrile (B52724) and ammonium (B1175870) carbonate solution. nih.gov

Optimized Solvent Extraction Procedures

The selection of an appropriate extraction solvent is paramount for achieving high recovery rates of this compound. Various solvent systems have been optimized for different sample matrices.

A widely used extraction solvent is a mixture of acetonitrile and an aqueous ammonium carbonate solution. nih.govfood.gov.ukresearchgate.netfoodriskmanagement.comnih.gov Studies have shown that a mixture of acetonitrile and ammonium carbonate buffer yields significantly higher recoveries for this compound and other ergot alkaloids compared to other solvents. researchgate.netnih.gov The typical ratio is 84:16 (v/v) of acetonitrile to aqueous ammonium carbonate. nih.govfoodriskmanagement.com The extraction is often performed under alkaline conditions to ensure the alkaloids are in a non-protonated state, which enhances their migration into the organic solvent. nih.govnih.gov

Other successful extraction mixtures include:

A mixture of methanol (B129727) and water (60/40, v/v) containing 0.4% formic acid has been used for extracting this compound from cereal-based food and feed. wur.nlresearchgate.net

For animal feed, extraction under acidic conditions using a mixture of phosphoric acid and acetonitrile has been reported. researchgate.netresearchgate.net

An acidic extraction solution of 80:20 acetonitrile:water with 0.5% formic acid has been used for blended flour samples. restek.com

The duration of extraction and the ratio of sample to solvent have been found to have a minor influence on the extraction efficacy in some studies. researchgate.netnih.gov

Methodologies for Sample Clean-up

Following extraction, a clean-up step is essential to remove interfering compounds from the sample extract, thereby improving the accuracy and longevity of the analytical instruments.

Solid-phase extraction (SPE) is a widely adopted technique for the clean-up of this compound extracts. Various SPE sorbents have been utilized, including:

MycoSep® 150 Ergot columns: These have been used for cleaning up extracts from wheat and rye. foodriskmanagement.comprotocols.io

Alumina (B75360) cartridges: Basic alumina cartridges have been employed, particularly after extraction with ethyl acetate-based solvents. mdpi.comresearchgate.net

C18 sorbents: C18 is a common sorbent used in SPE for purifying extracts of ergot alkaloids from cereal samples. researchgate.netwaters.com

Strong Cation Exchange (SCX) cartridges: These have been used for purifying extracts obtained under acidic conditions. researchgate.netresearchgate.net

In some methods, the clean-up step is integrated with the extraction process, as seen in d-SPE techniques. nih.govnih.gov Another approach involves ultrafiltration, where the supernatant from the initial extraction is passed through a 30 kD ultrafilter to remove high molecular weight interferences. wur.nl

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of this compound analysis, providing the necessary separation from other alkaloids and matrix components for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

The use of an internal standard, such as dihydroergocristine (B93913) or lysergic acid diethylamide (LSD), can improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. mdpi.comresearchgate.netprotocols.io

Table 1: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Reference |

| C18 (250 mm x 4.6 mm, 5 µm) | Ammonium carbonate and acetonitrile | FLD | icm.edu.pl |

| C18 (250 mm x 4.6 mm, 5 µm) | Phosphoric acid and acetonitrile | FLD | researchgate.net |

| C18 | Acetonitrile and ammonium carbonate buffer | MS/MS | nih.gov |

| Luna C18 (250 mm x 4.6 mm, 5 µm) | Gradient elution | Fluorescence | oregonstate.edu |

| Not specified | Post-column fluorescence detection | Fluorescence | foodriskmanagement.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. chromatographyonline.commedicalbuyer.co.inijsrtjournal.com These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. chromatographyonline.commedicalbuyer.co.inijsrtjournal.com

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the analysis of this compound and other mycotoxins. nih.govnih.govprotocols.ioresearchgate.net This technique provides high selectivity and sensitivity, allowing for the detection of low levels of this compound in complex matrices. nih.govnih.govprotocols.io

For instance, a UHPLC-MS/MS method using an Agilent Zorbax Eclipse Plus C18 column (2.1 x 50mm, 1.8 micron) has been developed for the quantification of ten ergot alkaloids in wheat and rye. protocols.io Another study utilized UPLC-MS/MS with a C18 sorbent for clean-up to analyze eight ergot alkaloids in various cereal production chains, achieving a short chromatographic run of 16 minutes. researchgate.net The use of alkaline mobile phases in UHPLC is often preferred to minimize the inter-conversion of ergot alkaloid epimers and improve peak shape. waters.com

Table 2: UHPLC Methods for this compound Analysis

| Column | Detection | Key Feature | Reference |

| Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8 µm) | MS/MS | Quantifies ten ergot alkaloids | protocols.io |

| Not specified (C18 sorbent clean-up) | MS/MS | Short 16-minute run time | researchgate.net |

| Not specified | MS/MS | For cereal-based baby food | nih.gov |

| Not specified | MS/MS | Analysis of oat-based products | nih.gov |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) serves as a powerful analytical technique for the separation of ionizable compounds like ergot alkaloids. researchgate.net Its application in clinical and chemical analysis is well-established, offering high efficiency and rapid separation times. unl.edu The fundamental principle of CE involves the differential migration of analytes within a narrow capillary filled with a buffer solution under the influence of a high-voltage electric field. unl.edu

For the analysis of alkaloids, including those from the ergot group, CE and its variations like micellar electrokinetic chromatography and capillary electrochromatography provide high versatility. researchgate.net The technique is particularly advantageous due to its minimal sample and solvent requirements, contributing to its consideration as a "green chemistry" method. nih.gov In the context of ergot alkaloid analysis in cereals, CE has been successfully employed following a preconcentration step, such as cloud point extraction (CPE), to enhance detection limits. nih.gov This approach has proven effective for determining alkaloids like ergotamine and ergonovine, demonstrating the potential of CE for the broader class of ergot alkaloids, including this compound. nih.gov

Optimization of separation in CE is achieved by modifying various parameters, such as the composition and pH of the running buffer, and the addition of organic solvents or other agents to improve selectivity. researchgate.net While specific protocols for this compound are part of broader ergot alkaloid screening methods, the general applicability of CE for separating complex alkaloid mixtures is widely recognized. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) Approaches

Thin-Layer Chromatography (TLC) is a straightforward and cost-effective chromatographic method used for the separation and qualitative identification of substances in a mixture. wikipedia.org The technique involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent system that moves up the plate via capillary action. wikipedia.org Compounds separate based on their differential affinity for the two phases. wikipedia.org

TLC is frequently used as a rapid screening tool in the analysis of ergot alkaloids. nih.gov It is effective for confirming the presence of alkaloids in fungal cultures or contaminated agricultural products. nih.govnih.gov For the analysis of ergot alkaloids like this compound, silica gel plates are commonly used as the stationary phase. A multi-step development process with different solvent systems (mobile phases) can be employed to achieve effective separation from interfering substances. For instance, a method developed for ergovaline (B115165), which has a similar ergopeptine structure to this compound, uses a preparative TLC step with a mobile phase of toluene/ethyl acetate/acetonitrile followed by a second development with chloroform/acetone/acetic acid and then chloroform/ethanol. nih.gov

After development, the separated spots, which are often colorless, must be visualized. wikipedia.org A common visualization reagent for ergot alkaloids is p-dimethylaminobenzaldehyde (DMAB) in the presence of an acid (e.g., sulfuric acid), which imparts a characteristic color to the alkaloid spots. nih.gov While primarily qualitative, TLC can provide semi-quantitative results by comparing the size and intensity of a sample spot to that of a known standard. nih.gov

| Parameter | Description | Example for Ergot Alkaloid Analysis |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel TLC plates. nih.gov |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | 1. Toluene/Ethyl Acetate/Acetonitrile (50:10:40) 2. Chloroform/Acetone/Acetic Acid (90:10:5) 3. Chloroform/Ethanol (9:1). nih.gov |

| Visualization | The method used to detect the separated compounds. | Spraying with p-dimethylaminobenzaldehyde (DMAB) and sulfuric acid. nih.gov |

| Application | The purpose of the analysis. | Qualitative screening, purity checks, and semi-quantitative estimation. nih.govnih.gov |

Spectrometric Detection and Structural Elucidation

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, ESI-MS, MSn)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the sensitive and selective analysis of ergot alkaloids, including this compound. nih.gov This technique separates the alkaloids from a complex matrix using LC, and then ionizes them for detection and quantification by MS. exlibrisgroup.comnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺ of the alkaloids with minimal fragmentation, making it ideal for molecular weight determination. nih.govacs.org

LC-tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and is the preferred method for quantitative analysis in complex food and feed matrices. exlibrisgroup.commdpi.com In MS/MS, the protonated molecular ion of a specific alkaloid (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. researchgate.net Monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification, even at trace levels. mdpi.comresearchgate.net This approach is crucial for regulatory monitoring of ergot alkaloids in commodities like cereals. restek.comresearchgate.net Various LC-MS/MS methods have been developed and validated for the simultaneous determination of the six major ergot alkaloids (including this compound) and their epimers. exlibrisgroup.commdpi.com

Ambient ionization mass spectrometry (AIMS) techniques, such as Paper Spray (PS) and MasSpec Pen, are emerging as rapid, on-site screening tools that require minimal sample preparation, offering a valuable alternative to time-consuming laboratory methods. wur.nl

Analysis of Fragmentation Patterns and Ion Identification

The structural elucidation of this compound via mass spectrometry relies heavily on the analysis of its fragmentation patterns. In positive electrospray ionization (ESI-MS), this compound typically forms a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 562. researchgate.netnih.gov A consistent initial fragmentation event for water-insoluble peptide ergot alkaloids is the loss of a water molecule (-18 u) from the C-12' α-hydroxy group. nih.govoregonstate.edu

Tandem mass spectrometry (MS/MS or MS²) analysis of the this compound precursor ion (m/z 562) reveals a characteristic fragmentation pathway. A key fragment ion is observed at m/z 348. nih.govthomastobin.com This fragment results from the cleavage of the amide and ether bonds in ring E of the peptide moiety, with the charge being retained on the portion containing the isopropyl group specific to this compound. nih.govoregonstate.eduthomastobin.com

Furthermore, all peptide ergot alkaloids, including this compound, produce a common set of fragment ions derived from the lysergic acid portion of the molecule. researchgate.netresearchgate.net These characteristic ions are found at m/z 268, 251, 223, and 208. researchgate.netnih.gov The ions at m/z 223 and 208 are particularly prominent and correspond to the lysergic acid ring system and its demethylated form, respectively. researchgate.net The presence of this series of ions confirms the ergoline (B1233604) ring structure common to all ergot alkaloids. thomastobin.com

Table of Common this compound Fragment Ions in ESI-MS/MS

| Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Origin of Fragment |

|---|---|---|

| 562 | 348 | Peptide moiety with isopropyl group. nih.govoregonstate.edu |

| 562 | 268 | Lysergic acid moiety. researchgate.net |

| 562 | 251 | Lysergic acid moiety. researchgate.net |

| 562 | 223 | Lysergic acid ring system. researchgate.net |

| 562 | 208 | Demethylated lysergic acid moiety. researchgate.net |

Epimer Differentiation by Mass Spectrometry

This compound can exist as two epimers that differ in the configuration at the C-8 position of the ergoline ring: the biologically active R-isomer, this compound, and the less active S-isomer, ergocorninine (B1246796). semanticscholar.org Since these epimers have the same mass, they cannot be distinguished by a single stage of mass spectrometry. However, they can be differentiated using LC-MS/MS. nih.govexlibrisgroup.com

The primary method for differentiation involves chromatographic separation prior to mass spectrometric detection. exlibrisgroup.comrestek.com Specialized LC columns and mobile phase conditions, such as using a biphenyl (B1667301) column under acidic conditions or an XBridge column under alkaline conditions, can achieve baseline separation of the -ine and -inine epimer pairs. exlibrisgroup.comrestek.com

Once separated chromatographically, mass spectrometry can confirm their identity. While the epimers produce the same set of product ions upon fragmentation, research has shown that they can exhibit different relative intensities for specific MRM transitions. researchgate.net By monitoring these distinct ion ratios for the chromatographically separated peaks, it is possible to unambiguously identify and quantify both this compound and ergocorninine in a single analysis. mdpi.comresearchgate.net This capability is essential for accurate risk assessment, as regulatory guidelines often require the monitoring of both epimeric forms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including complex natural products like this compound. nuvisan.comwikipedia.org NMR provides detailed information about the chemical environment, connectivity, and three-dimensional structure of a molecule in solution by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). wikipedia.orglibretexts.org

For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural confirmation.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons in the molecule, their chemical environment (indicated by chemical shift), and their proximity to other protons (indicated by spin-spin coupling). libretexts.org This would allow for the identification of protons in the aromatic and indole (B1671886) portions of the ergoline ring, the protons of the cyclol-peptide moiety, and those of the isopropyl and methyl side chains.

¹³C NMR: A carbon-13 NMR spectrum provides information on all the unique carbon atoms in the structure, helping to confirm the carbon skeleton of both the lysergic acid and the peptide components. mdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings, tracing the connections within spin systems. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for piecing together the different fragments of the molecule, such as linking the lysergic acid moiety to the peptide chain.

While chromatographic and mass spectrometric methods are used for routine detection and quantification, NMR remains the ultimate tool for unambiguous structural verification and for characterizing new, related compounds or impurities. mdpi.comnih.gov

Ultraviolet (UV) and Fluorescence Detection (FLD) Methods

High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Fluorescence Detection (FLD) represents a foundational and widely utilized approach for the analysis of ergot alkaloids, including this compound. nih.govnih.gov Many ergot alkaloids are naturally fluorescent, which allows for highly sensitive and specific detection using FLD. nih.gov Consequently, FLD is often preferred over UV detection for quantitative analysis. nih.gov

While UV and FLD methods are excellent for rapid screening and quantification of known alkaloids, they may lack the specificity required to identify novel or poorly characterized ergot alkaloids when compared to mass spectrometry-based techniques. nih.govoregonstate.edu

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference(s) |

| HPLC-FLD | 330 | 420 | icm.edu.plnih.gov |

| HPLC-FLD | 250 | 420 | oregonstate.edu |

Validation and Performance Characteristics of Analytical Methods

The validation of analytical methods is crucial to ensure the reliability and accuracy of data generated in this compound research. Key performance characteristics that are routinely assessed include recovery, precision, limits of detection and quantification, and matrix effects.

Assessment of Method Recovery and Precision

Method recovery assesses the efficiency of the extraction process, while precision measures the closeness of repeated measurements. For this compound and related alkaloids, recovery and precision are evaluated under both repeatability (intra-day) and reproducibility (inter-day) conditions.

Several studies have reported on the recovery and precision for methods analyzing this compound. A study using a modified QuEChERS extraction with UHPLC-MS/MS analysis for oat-based foods reported recoveries between 89.7% and 109%. mdpi.com The same study found repeatability, expressed as relative standard deviation (RSD), to be below 6.3% and intermediate precision below 15.0%. mdpi.com Another UHPLC-MS/MS method for wheat samples showed recoveries for various ergot alkaloids, including this compound, to be in the range of 79-110%, with both intra- and inter-day RSDs below 20%. nih.gov In the analysis of vascular tissue using LC-MS, method recoveries ranged from 68.4% to 111.0%, with an intra-assay precision of 3.4% to 16.1%. acs.org An older QuEChERS-based method reported lower recoveries for this compound, between 60% and 70%. nih.gov

| Analytical Method | Matrix | Recovery (%) | Precision (%RSD/CV) | Reference(s) |

| UHPLC-MS/MS | Oat-based foods | 89.7 - 109 | Repeatability: <6.3%; Intermediate: <15.0% | mdpi.com |

| UHPLC-MS/MS | Wheat | 79 - 110 | Intra- & Inter-day: <20% | nih.gov |

| HPLC-FLD | Animal Feed | Not Specified | Repeatability: <14.3%; Reproducibility: <15.4% | icm.edu.plnih.gov |

| LC-MS | Vascular Tissue | 68.4 - 111.0 | Intra-assay: 3.4 - 16.1% | acs.org |

| UHPLC-MS/MS | Hard Red Spring Wheat | 68.3 - 119.1 | Intra-day: <14%; Inter-day: <24% | nih.gov |

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are highly dependent on the analytical technique and the sample matrix.

For this compound, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally provide the lowest detection and quantification limits. A UHPLC-MS/MS method for cereal-based baby food reported an intrinsic LOD for this compound between 0.03 and 0.17 ng/g and an LOQ between 0.1 and 0.5 ng/g. nih.gov Another UHPLC-MS/MS method for oat-based products achieved LOQs below 3.2 µg/kg and LODs below 1.0 µg/kg. mdpi.comsciforum.net

| Analytical Method | Matrix | LOD | LOQ | Reference(s) |

| UHPLC-MS/MS | Cereal-based baby food | 0.03 - 0.17 ng/g | 0.1 - 0.5 ng/g | nih.gov |

| UHPLC-MS/MS | Oat-based products | < 1.0 µg/kg | < 3.2 µg/kg | mdpi.comsciforum.net |

| HPLC-FLD | Animal feed | 3.23 - 6.53 µg/kg | 11.78 - 13.06 µg/kg | icm.edu.plnih.gov |

| LC-ESI-MS/MS | Rye flour | 7 - 11 µg/kg | 23 - 37 µg/kg | researchgate.net |

| HPLC-MS/MS | Rye | 15 µg/kg | 40 µg/kg | foodriskmanagement.com |

| UHPLC-MS/MS | Wheat | Not Specified | 1 µg/kg | nih.gov |

Mitigation of Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in the quantitative analysis of this compound, particularly when using LC-MS based methods. nih.gov These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The magnitude of these effects can vary significantly between different sample matrices; for example, different types of cereals can exhibit vastly different matrix effects. nih.gov Signal suppression is more commonly observed and can be particularly strong for early eluting compounds. nih.gov

Several strategies are employed to mitigate matrix effects. The most common approach is the use of matrix-matched calibration standards, where calibration curves are prepared in extracts of a blank (analyte-free) sample matrix that is as similar as possible to the samples being analyzed. nih.gov This helps to compensate for signal suppression or enhancement. Another effective strategy is the use of stable isotopically labeled internal standards, which co-elute with the analyte and experience similar matrix effects; however, these standards are not always commercially available for all ergot alkaloids. researchgate.nettandfonline.com

In some cases, matrix effects have been found to be minimal. One study on wheat samples reported matrix effects ranging from 101-113%, indicating a slight signal enhancement, which was considered soft and did not necessitate matrix-matched calibration due to the use of an internal standard. nih.govmdpi.com In another study, matrix effects were successfully overcome by adding matrix components directly into the standard solutions used for calibration. acs.org

Challenges and Progress in Epimer-Specific Quantification

This compound, like other peptide ergot alkaloids, exists as a pair of C-8 stereoisomers, or epimers: the R-form (this compound) and the S-form (ergocorninine). mdpi.com These epimers can interconvert in a process called epimerization, which is influenced by factors such as pH, temperature, solvent, and light. mdpi.comsemanticscholar.org The R-forms are typically more biologically active, making the separate quantification of each epimer crucial for accurate assessment. semanticscholar.org

A primary challenge in epimer-specific analysis is the chromatographic separation of the two forms, as they possess very similar physicochemical properties. semanticscholar.org While methods like LC-FLD can be used, LC coupled with tandem mass spectrometry (LC-MS/MS) is now considered the "gold standard" for its superior sensitivity and specificity in quantifying epimers. nih.gov

Even with advanced instrumentation, challenges remain. A significant issue is that the two epimers can exhibit different matrix effects in LC-MS analysis, which can lead to their under- or overestimation if not properly addressed. researchgate.nettandfonline.com The commercial unavailability of isotopically labeled internal standards for every epimer further complicates efforts to achieve the highest level of accuracy. researchgate.nettandfonline.com

Progress in this area includes the development of robust UHPLC-MS/MS methods capable of separating and quantifying the six major ergot alkaloids and their corresponding -inine epimers within a single analytical run. mdpi.comnih.gov Furthermore, research into the fundamental drivers of epimerization has provided insights into the stability of these compounds. Quantum chemical models suggest that under certain equilibrium conditions, the S-epimer of this compound (ergocorninine) may be slightly favored. semanticscholar.orgnih.gov

Ecological Role and Biological Significance of Ergocornine

Function in Fungal-Plant Symbiotic Interactions

Ergocornine is a key metabolite in the symbiotic relationships between certain fungi and their host plants, particularly grasses. wikipedia.orgnih.gov This relationship is often mutualistic, providing benefits to both the fungus and the plant.

Endophytic fungi of the genus Epichloë are well-known for their symbiotic associations with cool-season grasses. wikipedia.orgresearchgate.net These fungi live within the plant tissues, often without causing any disease symptoms. wikipedia.org In this mutualistic relationship, the fungus produces a variety of bioactive alkaloids, including ergot alkaloids like this compound. researchgate.netmdpi.com While ergovaline (B115165) is often the main ergopeptine produced by Epichloë in tall fescue, other ergot alkaloids, including this compound, can also be present. mdpi.comnih.gov However, it's important to note that this compound is more commonly found in ergots of Claviceps purpurea than in grasses infected with Epichloë species. researchgate.net The production of these alkaloids is a key benefit the fungus provides to its host plant. wikipedia.org

The synthesis of ergot alkaloids by these endophytic fungi is a complex process. It begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic reactions to produce the diverse range of ergot alkaloids observed in nature. researchgate.net The specific profile of alkaloids produced can vary depending on the fungal strain and the host plant species. mdpi.com

The production of this compound and other ergot alkaloids by endophytic fungi serves as a crucial defense mechanism for the host plant against herbivores. nih.govmdpi.com These alkaloids are toxic to a wide range of animals, from invertebrates to vertebrates, and act as a powerful deterrent to grazing. nih.govresearchgate.net

The presence of these compounds in grasses can lead to "fescue toxicosis" in livestock that consume them. mdpi.com This toxicity discourages grazing, thereby protecting the plant from being eaten. nih.gov The protective benefits of these fungal symbionts are so significant that they are considered important agents of biological plant protection. nih.gov This symbiotic relationship enhances the survival and competitive ability of the host grass in its environment. researchgate.netmdpi.com

Role in Fungal Defense Mechanisms

This compound and related ergot alkaloids are fundamental to the defense strategies of the fungi that produce them, protecting them from consumption and microbial competition.

The primary ecological role of ergot alkaloids, including this compound, is to defend the fungus from being consumed by animals. nih.govresearchgate.net These compounds have potent effects on a wide array of herbivores.

Vertebrate Herbivores: Ergot alkaloids are well-documented for their toxicity to grazing mammals. researchgate.netnih.gov The consumption of grasses containing these alkaloids can cause a range of adverse health effects in livestock, which acts as a strong deterrent to further grazing. mdpi.comnih.gov This protective mechanism is a significant advantage for both the fungus and its host plant. nih.gov

Some ergot alkaloids have demonstrated antimicrobial properties. mdpi.comsemanticscholar.org For instance, agroclavine, a precursor in the biosynthesis of more complex ergot alkaloids, exhibits antimicrobial activity. mdpi.com While direct evidence for this compound's antimicrobial function in its natural ecological context is less documented, the broader class of ergot alkaloids is recognized for such properties. mdpi.com In a study on Ganoderma boninense, this compound was identified as one of the metabolites in an extract that showed antimicrobial activity. semanticscholar.org This suggests a potential role for this compound in defending the fungus against competing microorganisms.

Occurrence in Agricultural Commodities

This compound, primarily produced by fungi of the Claviceps genus, can contaminate various agricultural commodities, particularly cereal grains. allaboutfeed.netmdpi.comfood.gov.uk This contamination occurs when the fungal sclerotia, or ergots, which contain the alkaloids, are harvested along with the grain. food.gov.uk

Ergot alkaloid contamination is a concern in a variety of grains, including rye, wheat, triticale, barley, and oats. allaboutfeed.netmdpi.commdpi.com The levels and specific profile of alkaloids, including this compound, can vary depending on the fungal strain, host plant, geographical location, and weather conditions. allaboutfeed.net

Several studies have monitored the presence of this compound and other ergot alkaloids in food and feed. For example, a European study found that ergot alkaloids were present in a significant percentage of rye and wheat samples intended for both food and animal feed. allaboutfeed.net Another survey in Slovenia detected this compound in cereal samples, although it was one of the less frequently occurring ergot alkaloids in that particular study. mdpi.com A study in Algeria also reported the presence of this compound in wheat and barley samples. mdpi.com

The table below summarizes findings from various surveys on the occurrence of this compound in different agricultural commodities.

| Commodity | Region/Country | Frequency of Detection | Concentration Range (µg/kg) | Reference |

| Rye (feed) | Europe | 52% (total ergot alkaloids) | 1 - 12,340 (total ergot alkaloids) | allaboutfeed.net |

| Wheat (feed) | Europe | 34% (total ergot alkaloids) | 1 - 12,340 (total ergot alkaloids) | allaboutfeed.net |

| Triticale (feed) | Europe | 48% (total ergot alkaloids) | 1 - 12,340 (total ergot alkaloids) | allaboutfeed.net |

| Cereals (feed) | Slovenia | 17% (at least one ergot alkaloid) | 14 - 4217 (total ergot alkaloids) | mdpi.com |

| Wheat | Algeria | 26.7% (total ergot alkaloids) | 3.66 - 76.0 (total ergot alkaloids) | mdpi.com |

| Barley | Algeria | 13.3% (total ergot alkaloids) | 17.8 - 53.9 (total ergot alkaloids) | mdpi.com |

| Rye | United Kingdom | 64% (total ergot alkaloids) | Up to 370 (total ergot alkaloids) | food.gov.uk |

Presence in Contaminated Cereal Grains (e.g., Rye, Wheat, Sorghum)

This compound is one of the twelve major ergot alkaloids frequently monitored in food and feed. mdpi.com It is commonly detected in cereal grains that have been contaminated by the Claviceps purpurea fungus. The most susceptible cereals include rye, triticale, wheat, barley, and oats. mdpi.comnih.gov Rye consistently shows the highest rates of fungal infection and, consequently, higher levels of ergot alkaloid contamination compared to other cereals. mdpi.comcfs.gov.hk

Research across Europe and Canada has confirmed the presence of this compound in various cereal crops. A survey in 13 European countries found ergot alkaloids in 95% of rye food samples and 86% of wheat food samples. europa.eu In a Dutch survey of cereals intended for animal feed, rye samples contained the highest average and maximum concentrations of total ergot alkaloids (134 µg/kg and 1231 µg/kg, respectively), with this compound being one of the major alkaloids detected in the sclerotia. wur.nl Similarly, a Canadian study detected this compound in barley grains. mdpi.com

While Claviceps purpurea is the primary source of ergot alkaloids in grains like rye and wheat, other Claviceps species affect different crops. fao.org For instance, Claviceps africana is a significant pathogen of sorghum, producing its own profile of ergot alkaloids. fao.org Although dihydroergosine (B1247665) is often the main alkaloid in sorghum ergot, other alkaloids, including those related to the ergopeptine class to which this compound belongs, can also be present depending on the fungal species and environmental conditions. fao.orgresearchgate.net

The following table summarizes findings on ergot alkaloid contamination in various cereals, where this compound is a contributing component.

Table 1: Ergot Alkaloid Contamination in Cereal Grains and Products (Note: Data represents total ergot alkaloids, of which this compound is a part.)

| Cereal/Product | Region/Country | Total Ergot Alkaloid Levels (µg/kg) | Frequency of Contamination | Source |

| Rye Feed | Europe (13 Countries) | Range: 1 - 12340 | 52% | europa.eu |

| Rye Food | Europe (13 Countries) | Range: 1 - 12340 | 95% | europa.eu |

| Wheat Feed | Europe (13 Countries) | Range: 1 - 12340 | 34% | europa.eu |

| Wheat Food | Europe (13 Countries) | Range: 1 - 12340 | 86% | europa.eu |

| Rye (unground) | Netherlands | Avg: 134, Max: 1231 | 43% (of all cereals) | wur.nl |

| Wheat (unground) | Netherlands | Avg: 54, Max: 529 | 43% (of all cereals) | wur.nl |

| Rye | Slovenia | Mean: 502, Max: 4114 | 54% | nih.gov |

| Wheat | Slovenia | Mean: 114, Max: 4217 | 10% | nih.gov |

Variability and Distribution of this compound Content in Sclerotia

The concentration of this compound and other alkaloids within ergot sclerotia is highly variable. nih.govtandfonline.com This variability is observed between individual sclerotia from the same plant, different fields, and various geographic regions. nih.govtandfonline.com Factors influencing this variation include the specific host plant, the genetic strain (or chemorace) of the Claviceps fungus, and environmental conditions during fungal growth. fao.orgnih.gov

Studies have identified distinct chemoraces of C. purpurea, each producing a characteristic mixture of alkaloids. nih.gov For example, one of the most common chemoraces found in Europe and North America is characterized by the production of this compound and ergocryptine. nih.gov Research on C. purpurea isolates from different host grasses in the U.S. Pacific Northwest found that this compound and its epimer, ergocorninine (B1246796), were the predominant alkaloids in sclerotia from Kentucky bluegrass (Poa pratensis). apsnet.orgapsnet.org In contrast, sclerotia from perennial ryegrass (Lolium perenne) in the same region were dominated by ergotamine and its epimer. apsnet.orgapsnet.org

Further illustrating this genetic influence, a study on Canadian C. purpurea isolates identified two distinct metabolic classes. mdpi.com Class 1 sclerotia were characterized by high levels of this compound and ergocryptine, whereas Class 2 sclerotia predominantly contained ergotamine and ergocristine (B1195469). mdpi.com The total alkaloid content in sclerotia can also vary significantly; a study of Canadian wheat ergot found total alkaloid levels ranging from 0.013% to 0.307% by weight. nih.govtandfonline.com

The distribution of alkaloids within a single sclerotium may also be inconsistent. Research using mass spectrometry imaging on C. purpurea sclerotia from rye revealed that different alkaloids can be localized in specific regions of the ergot body. nih.gov While this particular study focused on ergocristine and ergometrine, it highlights that the internal distribution of alkaloids is not uniform, which can contribute to the variability seen in analytical measurements. nih.gov

Table 2: Variability in this compound and Total Alkaloid Content in Claviceps purpurea Sclerotia

| Host Plant | Geographic Region | Alkaloid Content/Profile | Key Finding | Source |

| Wheat | Canada | Total Alkaloids: 0.013% - 0.307% | High variability between individual sclerotia. | nih.govtandfonline.com |

| Rye | Canada | Total Alkaloids: 0.011% - 0.452% | Composition varied by region (East vs. West). | nih.govtandfonline.com |

| Kentucky Bluegrass (Poa pratensis) | U.S. Pacific Northwest | This compound/ergocorninine predominant. | Host-specific alkaloid profile. | apsnet.orgapsnet.org |

| Various Grains | Canada | Two classes identified. | Class 1: high in this compound/ergocryptine. | mdpi.com |

| Various Grasses | Europe/North America | Multiple chemoraces. | This compound/ergocryptine combination in 23% of samples. | nih.gov |

Contribution to the Overall Ergot Alkaloid Profile in Natural Contamination

In cases of natural contamination, this compound is part of a complex mixture of at least twelve major ergot alkaloids and their epimers. mdpi.com Its contribution to the total alkaloid content can vary substantially depending on the factors mentioned previously, such as the host grain and the fungal strain.

In a detailed analysis of Canadian wheat ergot, this compound and its isomer constituted approximately 11% of the total alkaloid profile. nih.govtandfonline.com This made it a significant, though not the most dominant, component. The primary alkaloid in that study was ergocristine (approx. 46%), followed by ergotamine (approx. 17%) and ergocryptine (approx. 12%). nih.govtandfonline.com In Canadian rye ergot, this compound was also present but was generally considered a minor component compared to the principal alkaloids, ergotamine and ergocristine. nih.govtandfonline.com

A Dutch study of sclerotia from animal feed found that while this compound was a major alkaloid detected, none of the six main alkaloids (this compound, ergocristine, ergocryptine, ergometrine, ergosine, and ergotamine) individually contributed more than 20% to the total content. wur.nl Conversely, a four-year study in Slovenia on cereals for animal feed found that this compound and its epimer, ergocorninine, were infrequently present in the contaminated samples analyzed. nih.gov This again underscores the high variability of ergot alkaloid profiles in natural contaminations.

Table 3: Relative Contribution of this compound to Total Ergot Alkaloid Profile in Different Studies

| Host/Sample Type | Geographic Region | This compound Contribution | Other Major Alkaloids | Source |

| Wheat Ergot Sclerotia | Canada | ~11% | Ergocristine (~46%), Ergotamine (~17%) | nih.govtandfonline.com |

| Rye Ergot Sclerotia | Canada | Minor component | Ergotamine, Ergocristine | nih.govtandfonline.com |

| Sclerotia from Animal Feed | Netherlands | <20% | Ergocryptine, Ergosine, Ergotamine | wur.nl |

| Cereals for Animal Feed | Slovenia | Infrequently present | Ergometrine, Ergosine, Ergocristinine | nih.gov |

Advanced Research Perspectives on Ergocornine

Biotechnological Production and Strain Engineering

The production of complex ergopeptines such as ergocornine has traditionally relied on saprophytic cultivation of selected strains of Claviceps purpurea. google.comgoogle.com However, these methods can be inefficient and subject to strain degeneration. Modern biotechnological approaches, including the use of engineered microbial hosts, offer a promising alternative for controlled and potentially scalable production. rsc.orgsemanticscholar.org

Development of Heterologous Host Systems for this compound Production

The complete heterologous biosynthesis of complex ergopeptines like this compound remains a significant challenge. However, substantial progress has been made in reconstructing the early stages of the ergot alkaloid pathway in more tractable microbial hosts. rsc.orgresearchgate.net Fungi such as Aspergillus nidulans and the yeast Saccharomyces cerevisiae have been successfully engineered to produce key intermediates of the ergoline (B1233604) scaffold. rsc.orgsemanticscholar.orgmdpi.com

Researchers have successfully expressed the first four genes (dmaW, easF, easE, and easC) common to ergot alkaloid synthesis pathways in A. nidulans, leading to the production of chanoclavine-I, a critical, evolutionarily conserved intermediate. mdpi.com This demonstrated the feasibility of using A. nidulans as a host for expressing these pathway genes. semanticscholar.orgmdpi.com Similarly, S. cerevisiae has been used as a chassis to produce intermediates like D-lysergic acid, the immediate precursor to the peptide side chain assembly. nih.gov